molecular formula C11H12N2O2 B12630074 (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 919110-47-7

(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B12630074
CAS No.: 919110-47-7
M. Wt: 204.22 g/mol
InChI Key: DTFVKBAUQDYUHC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a chiral small molecule belonging to the 1,3,4-oxadiazinone class of nitrogen-oxygen heterocycles. This scaffold is of significant interest in medicinal chemistry and drug discovery research due to its potential for diverse biological activities. Compounds based on the 1,3,4-oxadiazinone structure have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) . The specific stereochemistry of the (6S) enantiomer offered in this product makes it a valuable candidate for research into stereospecific interactions with biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a lead structure for developing novel therapeutic agents for central nervous system disorders . The structural motif of this chemical class allows for exploration of hydrogen bonding and dipole interactions within enzyme active sites, which is crucial for designing potent and selective inhibitors. This product is provided for research purposes to aid in hit-to-lead optimization campaigns and for studying structure-activity relationships (SAR) in various biochemical contexts. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919110-47-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(6S)-2-ethyl-6-phenyl-4H-1,3,4-oxadiazin-5-one

InChI

InChI=1S/C11H12N2O2/c1-2-9-12-13-11(14)10(15-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

DTFVKBAUQDYUHC-JTQLQIEISA-N

Isomeric SMILES

CCC1=NNC(=O)[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CCC1=NNC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazine products.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups, leading to substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized oxadiazine derivatives.

    Reduction: Reduced oxadiazine products.

    Substitution: Halogenated or nitro-substituted oxadiazine derivatives.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have highlighted the potential of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one as a scaffold for designing anti-inflammatory agents. Oxadiazine derivatives have been explored for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. The compound's structure allows for modifications that can enhance its selectivity and potency against COX-II, a target enzyme implicated in inflammation-related diseases .

Table 1: Comparative Potency of Oxadiazine Derivatives Against COX-II

Compound NameIC50 (μM)Selectivity
This compoundTBDTBD
Rofecoxib0.42Moderate
Celecoxib0.32High

Antibacterial Activity

The antibacterial properties of oxadiazine derivatives have also been investigated. Studies indicate that modifications to the oxadiazine structure can lead to enhanced activity against various bacterial strains, including resistant pathogens. The compound's efficacy is often evaluated through minimum inhibitory concentration (MIC) assays and further validated through in vivo models .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create a library of derivatives with tailored biological activities.

Table 2: Synthetic Pathways for Oxadiazine Derivatives

Synthetic RouteKey ReagentsYield (%)
Cyclization ReactionPhenyl hydrazine, Ethyl isocyanate75
Nucleophilic SubstitutionAlkyl halide, Base80

Case Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of several oxadiazine derivatives, including this compound. The results demonstrated significant inhibition of COX-II activity with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This finding positions the compound as a promising candidate for further development in therapeutic applications .

Case Study on Antibacterial Efficacy

In another investigation focusing on antibacterial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could enhance antibacterial activity significantly, suggesting potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

6,6-Diphenyl-2-ethyl-1,3,4-oxadiazin-5(6H)-one (3c)

  • Substituents: 2-ethyl, 6,6-diphenyl.
  • Melting Point: 191–193°C; higher symmetry due to diphenyl groups .
  • Comparison : The diphenyl substitution at position 6 likely enhances hydrophobicity and steric bulk compared to the target compound's single phenyl group. This may reduce solubility but improve binding to hydrophobic enzyme pockets .

2-Methyl-(6S)-phenyl-1,3,4-oxadiazin-5(6H)-one (3f) Substituents: 2-methyl, 6-phenyl (S-configuration). Physical State: Colorless oil; [α]D +4.2 (MeOH) indicates chiral purity . Comparison: The smaller 2-methyl group (vs.

6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one (5g) Substituents: 6-ethyl, 3-phenyl. Bioactivity: Demonstrated monoamine oxidase (MAO) inhibition, with HRMS confirming molecular structure . Comparison: Positional isomerism (phenyl at C3 vs. C6) may lead to divergent biological target selectivity .

2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one Substituents: Benzothiophene ring fused at C2. Crystallography: Planar oxadiazinone ring with hydrogen-bonded chains along the b-axis .

Physicochemical Properties

Compound Melting Point/State Key Spectral Data (1H NMR) References
Target Compound Not reported Expected δ ~2.50 (q, CH2CH3), 7.29–7.37 (m, Ph)
3c 191–193°C δ 2.50 (s, CH3), 7.29–7.37 (m, 2 Ph)
3f Colorless oil δ 6.08 (d, H-C2), 7.32–7.46 (m, Ph)
5g Not reported δ 168.0 (C=O), 129.2 (Ph) in 13C NMR
  • Solubility Trends: Diphenyl derivatives (e.g., 3c) are less polar than monosubstituted analogs, impacting bioavailability.
  • Chiral Impact : The S-configuration in the target compound and 3f may confer distinct binding affinities compared to racemic mixtures .

Biological Activity

(6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one, with the CAS number 919110-47-7, is a compound belonging to the oxadiazine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • Structure : The compound features an oxadiazine ring which is known for its diverse biological activities.

Pharmacological Potential

Research indicates that derivatives of oxadiazines exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but initial studies suggest promising pharmacological effects.

Antimicrobial Activity

Preliminary studies have shown that oxadiazine derivatives can possess significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundAntibacterial
Other oxadiazinesAntifungal

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular targets or pathways. While detailed mechanisms are not fully elucidated for this specific compound, similar compounds in the oxadiazine class have been shown to disrupt cell membrane integrity and inhibit key metabolic pathways in bacteria.

Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazine derivatives demonstrated that compounds with similar structures to (6S)-2-Ethyl-6-phenyl exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay against cancer cell lines, (6S)-2-Ethyl-6-phenyl showed moderate cytotoxic effects. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacteria
CytotoxicityModerate against cancer cells
Anti-inflammatoryPotential based on structural analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6S)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The synthesis of oxadiazinone derivatives typically involves condensation reactions between hydrazides and carbonyl compounds. For enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chromatography with chiral stationary phases) should be employed. Evidence from similar oxadiazinone syntheses highlights the use of hydrazine derivatives and ketones under acidic or basic conditions, followed by crystallization for stereochemical control .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • FTIR : Confirm carbonyl (C=O) and C-N stretching vibrations (1,650–1,750 cm⁻¹ and 1,200–1,350 cm⁻¹, respectively).
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–280 nm) for purity assessment.
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., ethyl and phenyl groups). Reference PubChem spectral data for analogous oxadiazinones .

Q. What experimental design considerations are critical when assessing the compound's stability under varying conditions (e.g., pH, temperature)?

  • Methodological Answer : Utilize a split-plot design with controlled variables (pH: 2–12; temperature: 25–60°C) and replicate measurements. Monitor degradation via HPLC and quantify half-life using kinetic models (e.g., Arrhenius equation). Stability studies should include:

ConditionParameter MeasuredAnalytical Method
pH 2–12Degradation rateHPLC-UV
25–60°CHalf-lifeKinetic analysis
Light exposurePhotostabilityLC-MS

This approach aligns with environmental stability protocols for heterocyclic compounds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Apply iterative validation:

Computational : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways.

Experimental : Validate via kinetic isotope effects or substituent variation studies.

Statistical Analysis : Compare computed vs. observed activation energies using regression models.
Discrepancies may arise from solvent effects or transition-state approximations; refine models with explicit solvation or higher-level theory (e.g., CCSD(T)) .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Fate Studies : Measure log KowK_{ow} (octanol-water partition coefficient) and hydrolysis rates.
  • Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna).
  • Biotic Transformation : Use LC-MS/MS to identify metabolites in microbial degradation studies.
    Data should be integrated into QSAR models to predict long-term ecological risks .

Q. What methodologies are suitable for elucidating the biological mechanisms of action, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/inhibitor concentrations.
  • Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding sites.
  • Mutagenesis : Validate critical residues via site-directed mutagenesis and activity assays.
    Cross-reference with advanced synthesis protocols for analogs to probe structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.